molecular formula C16H25ClN2O B8287093 N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine

Katalognummer: B8287093
Molekulargewicht: 296.83 g/mol
InChI-Schlüssel: FOBVFFRIICNIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is a complex organic compound that features a combination of aromatic and piperidine structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine typically involves the reaction of 4-chloro-3-methoxyaniline with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is used as a building block for the synthesis of more complex molecules. It can be used in various organic synthesis reactions to create new compounds with desired properties.

Biology

In biological research, this compound may be used to study the effects of specific chemical structures on biological systems. It can serve as a model compound to investigate the interactions between organic molecules and biological targets.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of various chemical products. Its unique properties make it suitable for use in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-3-methoxyphenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 4-(4-Chloro-3-methoxyphenyl)piperidine

Uniqueness

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethyl-4-Piperidinamine is unique due to its specific combination of aromatic and piperidine structures. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C16H25ClN2O

Molekulargewicht

296.83 g/mol

IUPAC-Name

N-(4-chloro-3-methoxyphenyl)-2,2,6,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C16H25ClN2O/c1-15(2)9-12(10-16(3,4)19-15)18-11-6-7-13(17)14(8-11)20-5/h6-8,12,18-19H,9-10H2,1-5H3

InChI-Schlüssel

FOBVFFRIICNIMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NC2=CC(=C(C=C2)Cl)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.